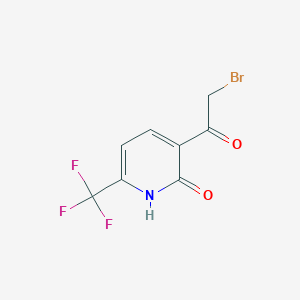
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(cyclohexylformamido)-3-methylbutanoic acid: is an organic compound with a complex structure that includes a cyclohexylformamido group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid typically involves the formation of the cyclohexylformamido group followed by its attachment to the butanoic acid backbone. One common method involves the reaction of cyclohexylamine with formic acid to form cyclohexylformamide, which is then reacted with a suitable butanoic acid derivative under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalysts and reaction vessels designed for efficient mixing and temperature control.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl group, leading to the formation of cyclohexanone derivatives.
Reduction: Reduction reactions can convert the cyclohexylformamido group to cyclohexylamine derivatives.
Substitution: The compound can participate in substitution reactions, where the formamido group can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted butanoic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: In biological research, this compound can be used to study the effects of cyclohexylformamido groups on biological systems. It may serve as a model compound for understanding the interactions between similar structures and biological targets.
Medicine: In medicine, this compound has potential applications as a precursor for drug development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism of action of (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid involves its interaction with specific molecular targets. The cyclohexylformamido group can interact with enzymes and receptors, modulating their activity. The butanoic acid backbone may also play a role in the compound’s overall biological activity by influencing its solubility and stability.
Comparison with Similar Compounds
Cyclohexylamine: A simpler compound with a cyclohexyl group attached to an amine.
Cyclohexanone: An oxidized derivative of cyclohexane.
Butanoic Acid: A simple carboxylic acid with a four-carbon chain.
Uniqueness: (2R)-2-(cyclohexylformamido)-3-methylbutanoic acid is unique due to the presence of both a cyclohexylformamido group and a butanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties that are not observed in simpler compounds.
Properties
CAS No. |
1325235-95-7 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B6588109.png)
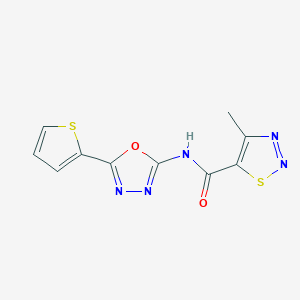
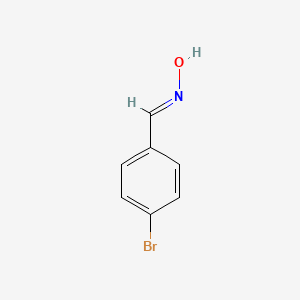
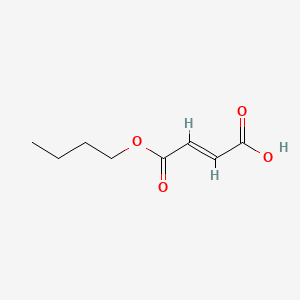
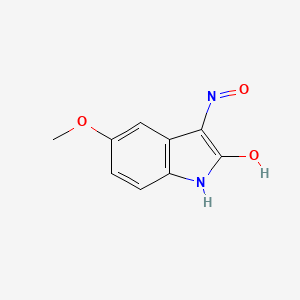
![2-[3-(3-phenylpropoxy)phenyl]ethan-1-amine](/img/structure/B6588165.png)
